Cas no 114590-73-7 (1-(3-Isopropoxyphenyl)ethanone)
1-(3-Isopropoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-[3-(1-methylethoxy)phenyl]-
- 1-(3-Isopropoxyphenyl)ethanone
- 1-(3-isopropoxyphenyl)ethanone(SALTDATA: FREE)
- 1-(3-propan-2-yloxyphenyl)ethanone
- CHEMBRDG-BB 4303055
- 9041226
- IVK
-
- MDL: MFCD01922015
- Inchi: 1S/C11H14O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-8H,1-3H3
- InChI Key: PFAYDCNYNRMAPO-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C(C)=O)C=1)C(C)C
Computed Properties
- Exact Mass: 178.09900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 26.30000
- LogP: 2.67640
1-(3-Isopropoxyphenyl)ethanone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
1-(3-Isopropoxyphenyl)ethanone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(3-Isopropoxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114426-5g |
1-(3-isopropoxyphenyl)ethanone |
114590-73-7 | 95% | 5g |
$420 | 2021-06-17 | |
| Chemenu | CM114426-10g |
1-(3-isopropoxyphenyl)ethanone |
114590-73-7 | 95% | 10g |
$720 | 2021-06-17 | |
| TRC | B451740-50mg |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451740-100mg |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B451740-500mg |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 500mg |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00428-1G |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 1g |
¥2336.77 | 2023-11-10 | ||
| Chemenu | CM114426-5g |
1-(3-isopropoxyphenyl)ethanone |
114590-73-7 | 95% | 5g |
$105 | 2023-11-24 | |
| Chemenu | CM114426-10g |
1-(3-isopropoxyphenyl)ethanone |
114590-73-7 | 95% | 10g |
$165 | 2023-11-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166112-1g |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 97% | 1g |
¥588.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I166112-250mg |
1-(3-Isopropoxyphenyl)ethanone |
114590-73-7 | 97% | 250mg |
¥184.90 | 2023-09-02 |
1-(3-Isopropoxyphenyl)ethanone Suppliers
1-(3-Isopropoxyphenyl)ethanone Related Literature
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Eoghan G. Delany,Stephen J. Connon Org. Biomol. Chem. 2018 16 780
Additional information on 1-(3-Isopropoxyphenyl)ethanone
Professional Introduction to Compound with CAS No. 114590-73-7 and Product Name: 1-(3-Isopropoxyphenyl)ethanone
The compound identified by the CAS number 114590-73-7 and the product name 1-(3-Isopropoxyphenyl)ethanone represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, a derivative of phenylpropanone, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of an isopropoxy group at the para position relative to the carbonyl functionality introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the exploration of 1-(3-Isopropoxyphenyl)ethanone has been extensively studied for its role as an intermediate in the synthesis of various pharmacologically relevant compounds. Its versatility as a building block has been exploited in the development of small-molecule inhibitors targeting diverse biological pathways. Notably, research has highlighted its utility in generating molecules with potential antimicrobial, anti-inflammatory, and even anticancer properties. The isopropoxy substituent, in particular, has been shown to modulate the reactivity and binding affinity of derived compounds, offering a tunable handle for structure-activity relationship (SAR) studies.
The structural motif of 1-(3-Isopropoxyphenyl)ethanone aligns well with contemporary trends in drug discovery, where functionalized aromatic compounds are frequently employed to achieve high selectivity and efficacy. The compound’s ability to undergo further derivatization, such as alkylation, acylation, or coupling reactions, underscores its importance as a synthetic precursor. Recent advances in catalytic methods have further enhanced the accessibility of this compound, enabling more efficient routes to complex derivatives. For instance, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups at specific positions, expanding the chemical space accessible through this scaffold.
One particularly compelling application of derivatives derived from 1-(3-Isopropoxyphenyl)ethanone lies in their potential as kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and dysregulation of their activity is implicated in numerous diseases, most notably cancer. By leveraging the phenylpropanone core, researchers have designed molecules that can selectively inhibit specific kinases by binding to their active sites. The isopropoxy group contributes to the overall shape and electronic environment of the molecule, optimizing interactions with the target enzyme’s binding pocket. Such targeted inhibition holds promise for developing therapies with improved therapeutic indices compared to non-selective agents.
Another area where 1-(3-Isopropoxyphenyl)ethanone has shown promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune diseases and metabolic disorders. Small-molecule inhibitors that modulate inflammatory signaling pathways are highly sought after. Compounds derived from this scaffold have been investigated for their ability to interfere with key pro-inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX). The unique steric and electronic properties imparted by the isopropoxy group allow for fine-tuning of molecular interactions with these enzymes, potentially leading to more potent and selective inhibitors.
The synthesis of 1-(3-Isopropoxyphenyl)ethanone itself has also seen significant advancements due to its importance as a key intermediate. Traditional methods often involve Friedel-Crafts acylation followed by reduction and subsequent etherification. However, modern synthetic strategies have introduced more efficient and sustainable approaches. For example, biocatalytic methods employing engineered enzymes have been explored to achieve selective functionalization under mild conditions. Additionally, flow chemistry techniques have enabled continuous production processes, improving scalability and reducing waste generation. These innovations not only enhance the accessibility of 1-(3-Isopropoxyphenyl)ethanone but also align with broader efforts toward green chemistry principles.
Recent computational studies have further illuminated the mechanistic aspects of reactions involving 1-(3-Isopropoxyphenyl)ethanone derivatives. Molecular modeling techniques have been employed to predict how different substituents influence reaction outcomes, providing insights into optimal synthetic pathways. These studies have revealed that subtle changes in electronic density or steric bulk can significantly impact reaction rates and product distributions. Such knowledge is invaluable for medicinal chemists seeking to optimize synthetic routes while maintaining high yields and purity standards.
The future prospects for 1-(3-Isopropoxyphenyl)ethanone are promising, given its versatility as a synthetic intermediate and its potential biological activity. Continued exploration into its derivatives is likely to yield novel therapeutic agents with improved pharmacological profiles. Furthermore, advancements in synthetic methodologies will likely make this compound even more accessible for academic and industrial research purposes. As our understanding of biological systems grows more sophisticated, compounds like 1-(3-Isopropoxyphenyl)ethanone will continue to play a pivotal role in drug discovery efforts aimed at addressing unmet medical needs.
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